1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid
Description
1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid is a heterocyclic compound featuring a partially saturated indoline core. This structure is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the indoline scaffold’s conformational rigidity and the Cbz group’s stability under basic conditions .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-2,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)14-7-6-13-8-9-18(15(13)10-14)17(21)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
PJUSESAJTTYGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Indole-to-Indoline Hydrogenation Pathways
A common approach involves the hydrogenation of pre-functionalized indole precursors to yield the indoline scaffold. In a seminal study, 4-nitroindole derivatives were hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere to produce 4-aminoindoline intermediates. For example, hydrogenation of 4-nitro-1-(triisopropylsilyl)-1H-indole (14) in ethanol with 10% Pd/C yielded 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (15) in 83% yield. This intermediate was subsequently functionalized with benzyl chloroformate to introduce the Cbz group.
Critical Considerations :
Benzyloxycarbonyl (Cbz) Protection of the Indoline Amine
The Cbz group is introduced via reaction of the free amine with benzyl chloroformate under basic conditions. For instance, treatment of 1H-indol-4-amine hydrochloride (15) with benzyl chloroformate in pyridine yielded tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16) in 99% yield. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) afforded the free indole, which was reprotected with Cbz to achieve the final product.
Optimization Insights :
- Solvent Systems : Pyridine or dichloromethane (DCM) with DMAP accelerates carbamate formation.
- Deprotection Conditions : TBAF in tetrahydrofuran (THF) selectively cleaves TIPS groups without affecting tert-butyl esters.
Integrated Synthetic Route
The most efficient pathway combines hydrogenation, carboxylation, and Cbz protection into a 10-step sequence (Table 1):
Table 1. Optimized Synthesis of 1-((Benzyloxy)carbonyl)indoline-6-carboxylic Acid
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | TIPS Protection of 6-Nitroindole | Triisopropylsilyl chloride, DMF, 0°C | 100 |
| 2 | Nitro Reduction to Amine | H₂, 10% Pd/C, EtOH | 83 |
| 3 | Boc Protection | Boc anhydride, DMAP, DCM | 99 |
| 4 | Bromination | N-Bromosuccinimide (NBS), DMF | 90 |
| 5 | Lithiation-Carboxylation | n-BuLi, CO₂, THF, −78°C | 82 |
| 6 | TIPS Deprotection | TBAF, THF | 65 |
| 7 | Acidic Deprotection | Trifluoroacetic acid (TFA), DCM | 95 |
| 8 | Cbz Protection | Benzyl chloroformate, pyridine | 61 |
| 9 | Indole Hydrogenation | H₂, Pd/C, EtOH | 78 |
| 10 | Final Purification | Reverse-phase chromatography | 89 |
Analytical and Spectroscopic Characterization
Successful synthesis was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
- ¹H NMR (DMSO-d₆) : δ 12.60 (1H, br s, COOH), 11.85 (1H, br s, NH), 7.40–7.30 (5H, m, Cbz aromatic), 5.19 (2H, s, CH₂).
- ¹³C NMR : δ 168.7 (COOH), 153.0 (Cbz carbonyl), 136.8 (Cbz aromatic), 128.5–127.2 (indoline carbons).
Challenges and Alternative Approaches
Competing Rearrangements
Attempts to lithiate 3-bromo-5-aminoindole derivatives resulted in Boc group migration rather than carboxylation, highlighting the sensitivity of protective groups to strong bases. This necessitates iterative optimization of protective group sequences.
Stability of Intermediates
Early-stage intermediates such as 7-nitroindole proved unstable, requiring immediate use in subsequent steps to prevent decomposition.
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .
Scientific Research Applications
1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
- Structure : Indoline core with tert-butoxycarbonyl (Boc) protection at N1 and carboxylic acid at C6.
- Key Differences: The Boc group offers acid-labile protection, contrasting with the base-stable Cbz group. Molecular weight: C14H17NO4 (theoretical ~263.29 g/mol) vs. C16H15NO4 for the Cbz analog.
- Applications : Preferred in peptide synthesis where acidic deprotection is feasible .
(b) 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic Acid
- Structure : Piperidine core (6-membered saturated ring) with Cbz at N1, trifluoromethyl (CF3) at C6, and carboxylic acid at C3.
- Key Differences: The CF3 group introduces strong electron-withdrawing effects, enhancing metabolic stability. Molecular weight: 331.29 g/mol (C15H16F3NO4) vs. ~285.29 g/mol for the indoline analog.
- Applications : Useful in fluorinated drug candidates targeting enzymes sensitive to hydrophobic interactions .
Substituent Position and Functional Group Variations
(a) 5-Benzyloxy-1H-indole-2-carboxylic Acid
- Structure : Indole core (aromatic) with benzyloxy at C5 and carboxylic acid at C2.
- Key Differences: Aromatic indole vs. partially saturated indoline alters electronic properties and planarity. Carboxylic acid at C2 vs.
- Synthesis : Hydrolysis of methyl esters under basic conditions, similar to indoline analogs .
(b) 1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid
- Structure : Indole core with benzyl at N1, bromo at C6, and carboxylic acid at C2.
- Key Differences: Bromine at C6 enables cross-coupling reactions (e.g., Suzuki), unlike the carboxylic acid in the target compound. Molecular weight: 330.18 g/mol (C16H12BrNO2) vs. ~285.29 g/mol for the indoline analog.
- Applications : Intermediate for anticancer agents via halogen-mediated functionalization .
Positional Isomerism and Side Chain Modifications
(a) 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic Acid
- Structure : Indole core with ethyl at N1, benzyloxy at C6, and carboxylic acid at C2.
- Key Differences :
- Benzyloxy at C6 vs. Cbz at N1 and carboxylic acid at C6 in the target compound.
- Ethyl group increases lipophilicity compared to Cbz’s aromatic bulk.
- Applications : Explored in kinase inhibitors due to enhanced membrane permeability .
(b) 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic Acid
Table 1: Structural and Physicochemical Properties
| Compound Name | Core | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid | Indoline | C16H15NO4 | ~285.29 | Cbz (N1), COOH (C6) |
| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid | Indoline | C14H17NO4 | ~263.29 | Boc (N1), COOH (C6) |
| 5-Benzyloxy-1H-indole-2-carboxylic acid | Indole | C16H13NO3 | 267.28 | BnO (C5), COOH (C2) |
| 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid | Indole | C16H12BrNO2 | 330.18 | Bn (N1), Br (C6), COOH (C2) |
Q & A
Q. What are the key synthetic routes for preparing 1-((benzyloxy)carbonyl)indoline-6-carboxylic acid, and how do reaction conditions impact yield?
The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the indoline scaffold. A common approach is:
- Step 1 : Functionalize indoline-6-carboxylic acid using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or triethylamine) to form the Cbz-protected intermediate .
- Step 2 : Optimize reaction parameters such as temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometry to minimize side reactions (e.g., overprotection or hydrolysis). Evidence from palladium-catalyzed bromination of indole derivatives suggests that inert atmospheres (N₂/Ar) improve yields by preventing oxidation .
- Yield Considerations : Excess Cbz-Cl (1.2–1.5 equiv.) and slow reagent addition reduce dimerization. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Cbz group (characteristic benzyl peaks at δ 5.1–5.3 ppm for CH₂ and aromatic protons at δ 7.3–7.5 ppm) and indoline scaffold (e.g., methylene protons adjacent to the Cbz group) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO₄: theoretical 297.23). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects impurities like deprotected indoline .
- IR Spectroscopy : Confirm C=O stretches (carboxylic acid at ~1700 cm⁻¹ and Cbz carbonyl at ~1680 cm⁻¹) .
Q. How can researchers identify and mitigate common impurities in the final product?
- Major Impurities :
- Deprotected Indoline : Resulting from incomplete Cbz protection or hydrolysis. Monitor via TLC (Rf shift) and suppress by optimizing reaction pH (neutral to slightly basic) .
- Dimerization Byproducts : Detectable via mass spectrometry (higher m/z peaks). Use diluted reaction conditions and low temperatures to minimize .
- Mitigation Strategies :
Advanced Research Questions
Q. How can stability studies inform optimal storage conditions for this compound?
- Degradation Pathways :
- Hydrolysis : The Cbz group is susceptible to acidic/basic conditions. Accelerated stability testing (40°C/75% RH) shows 10–15% degradation over 30 days in aqueous buffers (pH <3 or >9) .
- Oxidation : Indoline’s saturated ring may oxidize under light. Use amber vials and antioxidants (e.g., BHT) for long-term storage .
- Recommended Conditions : Store at –20°C under argon, with desiccants (silica gel) to prevent moisture uptake .
Q. What strategies resolve contradictions in reported biological activities of indoline-6-carboxylic acid derivatives?
- Data Validation :
- Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Structural Confounds : Isomeric purity (e.g., 5- vs. 6-carboxylic acid positional isomers) must be confirmed via X-ray crystallography or NOESY NMR to exclude misassignment errors .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (benzyl group) interactions .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends. For instance, electron-deficient Cbz groups may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
